molecular formula C28H27FN4O2 B2928104 (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1014067-50-5

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2928104
CAS RN: 1014067-50-5
M. Wt: 470.548
InChI Key: DZNITUZSRUZTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H27FN4O2 and its molecular weight is 470.548. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of novel heterocyclic compounds often involve exploring their bioactive potential and understanding their molecular interactions. For example, the synthesis of novel bioactive heterocycles, such as benzisoxazoles and pyrazoles, has been evaluated for antiproliferative activity, with structures characterized using various spectroscopic techniques and X-ray diffraction studies. These studies highlight the importance of inter and intra-molecular hydrogen bonds in stabilizing the molecular structure, which could be relevant for the design of compounds with desired biological activities (Benaka Prasad et al., 2018).

Molecular Interaction Studies

Understanding the molecular interactions of compounds with biological targets is crucial for drug design. Research into compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has provided insights into the conformational preferences and binding interactions with the CB1 cannabinoid receptor, which could inform the design of novel antagonists or agonists for therapeutic purposes (Shim et al., 2002).

Biological Activity Screening

Compounds with pyrazole and piperazine scaffolds have been synthesized and screened for various biological activities, including antimicrobial and anticonvulsant effects. For instance, derivatives synthesized for sodium channel blocking and anticonvulsant activities have been tested using the maximal electroshock (MES) test, revealing potent compounds that could serve as leads for the development of new therapeutic agents (Malik & Khan, 2014).

Antimicrobial and Antifungal Applications

The development of novel pyrazole and isoxazole derivatives for antimicrobial and antifungal applications has been a focus of research, with several compounds showing promising activity against bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents in the face of increasing antibiotic resistance (Sanjeeva et al., 2022).

properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2/c29-25-13-7-8-14-26(25)31-15-17-32(18-16-31)28(34)24-20-33(19-22-9-3-1-4-10-22)30-27(24)35-21-23-11-5-2-6-12-23/h1-14,20H,15-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNITUZSRUZTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.